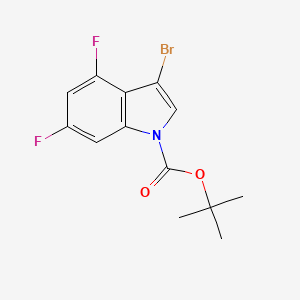
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a tert-butyl ester group, bromine, and fluorine substituents on the indole ring, which can significantly influence its chemical properties and reactivity.
Métodos De Preparación
The synthesis of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the bromination and fluorination of an indole precursor, followed by esterification with tert-butyl chloroformate. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and selectivity . Industrial production methods may involve optimizing these reaction conditions to scale up the synthesis while maintaining product purity and minimizing costs.
Análisis De Reacciones Químicas
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the indole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound’s indole core is of interest for studying biological processes and developing bioactive molecules.
Industry: It can be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with various molecular targets, such as enzymes and receptors, to exert their effects. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets . The exact pathways involved may vary based on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
tert-Butyl 3-bromo-4,6-difluoro-1H-indole-1-carboxylate can be compared with other indole derivatives, such as:
tert-Butyl 1-indolecarboxylate: Lacks the bromine and fluorine substituents, which can affect its reactivity and biological activity.
tert-Butyl 4-(bromomethyl)-3,3-difluoropiperidine-1-carboxylate: Contains a piperidine ring instead of an indole ring, leading to different chemical properties and applications.
The unique combination of substituents in this compound makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H12BrF2NO2 |
|---|---|
Peso molecular |
332.14 g/mol |
Nombre IUPAC |
tert-butyl 3-bromo-4,6-difluoroindole-1-carboxylate |
InChI |
InChI=1S/C13H12BrF2NO2/c1-13(2,3)19-12(18)17-6-8(14)11-9(16)4-7(15)5-10(11)17/h4-6H,1-3H3 |
Clave InChI |
KGGZNYFPWHJYRI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




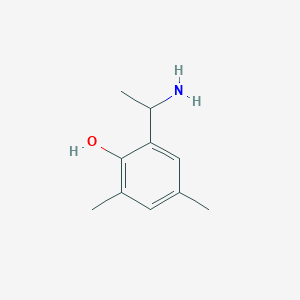
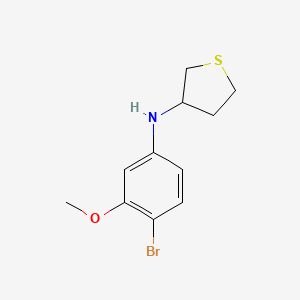




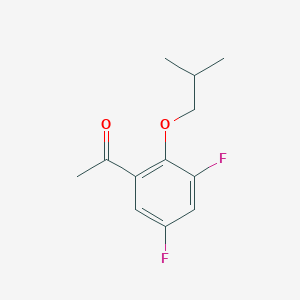
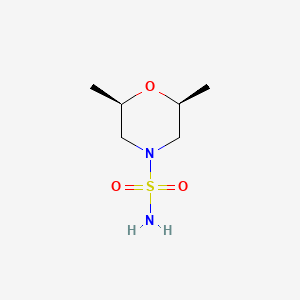
![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13082494.png)


![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetic acid](/img/structure/B13082504.png)
